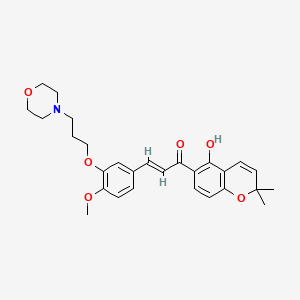

DYB-03

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C28H33NO6 |

|---|---|

Peso molecular |

479.6 g/mol |

Nombre IUPAC |

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C28H33NO6/c1-28(2)12-11-22-24(35-28)10-7-21(27(22)31)23(30)8-5-20-6-9-25(32-3)26(19-20)34-16-4-13-29-14-17-33-18-15-29/h5-12,19,31H,4,13-18H2,1-3H3/b8-5+ |

Clave InChI |

QKJKOCQFEZTVJK-VMPITWQZSA-N |

SMILES isomérico |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(=C(C=C3)OC)OCCCN4CCOCC4)C |

SMILES canónico |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(=C(C=C3)OC)OCCCN4CCOCC4)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of DYB-03

For Researchers, Scientists, and Drug Development Professionals

Abstract

DYB-03 is an orally active small molecule inhibitor targeting two key proteins involved in cancer progression and inflammatory diseases: Hypoxia-inducible factor-1α (HIF-1α) and Enhancer of zeste homolog 2 (EZH2). Its dual inhibitory action presents a novel therapeutic strategy. This compound has demonstrated the ability to impede migration, invasion, and angiogenesis in lung cancer cells and Human Umbilical Vein Endothelial Cells (HUVECs) in both laboratory and living organism models. Furthermore, it can induce apoptosis in lung cancer cell lines (A549 and H460) that have developed resistance to other treatments. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on signaling pathways and summarizing key experimental data and protocols.

Core Mechanism of Action: Dual Inhibition of HIF-1α and EZH2

This compound functions as a dual inhibitor of HIF-1α and EZH2, two critical regulators of gene expression that are often dysregulated in cancer and other diseases.

-

HIF-1α Inhibition: HIF-1α is a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. It activates the transcription of genes involved in angiogenesis, cell survival, and metabolism. By inhibiting HIF-1α, this compound can disrupt these crucial processes that support tumor growth and metastasis.

-

EZH2 Inhibition: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27me3). This modification leads to gene silencing. In many cancers, EZH2 is overexpressed, leading to the silencing of tumor suppressor genes. This compound's inhibition of EZH2 can restore the expression of these silenced genes, thereby inhibiting cancer cell proliferation and promoting apoptosis.

The dual-targeting nature of this compound suggests a synergistic anti-cancer effect by simultaneously targeting both hypoxic and epigenetic drivers of tumorigenesis.

Signaling Pathway

The mechanism of action of this compound involves the modulation of key signaling pathways that are downstream of HIF-1α and EZH2.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-cancer activity in both cell culture (in vitro) and animal models (in vivo).

Key Findings:

-

Inhibition of Cancer Cell Processes: this compound effectively inhibits the migration, invasion, and angiogenesis of lung cancer cells and HUVECs.[1]

-

Induction of Apoptosis: The compound induces programmed cell death (apoptosis) in A549 and H460 lung cancer cells, including those resistant to the drugs 2-methoxyestradiol (2-ME2) and GSK126.[1]

Quantitative Data Summary

| Parameter | Cell Lines / Model | Effect of this compound | Reference |

| Migration & Invasion | Lung Cancer Cells (A549, H460), HUVECs | Inhibition | [1] |

| Angiogenesis | HUVECs | Inhibition | [1] |

| Apoptosis | 2-ME2 and GSK126-resistant A549 and H460 cells | Induction | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines a general approach for key experiments based on the known effects of this compound.

5.1. Cell Migration and Invasion Assays (Transwell Assay)

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, H460) are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays) in serum-free media.

-

Treatment: this compound is added to the upper chamber at various concentrations.

-

Chemoattraction: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation: The plate is incubated for a period of 24-48 hours to allow for cell migration or invasion.

-

Staining and Quantification: Non-migrated/invaded cells in the upper chamber are removed. The cells that have migrated/invaded to the bottom of the insert are fixed and stained (e.g., with crystal violet). The number of stained cells is then quantified by microscopy.

5.2. Tube Formation Assay (Angiogenesis)

Methodology:

-

Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.

-

Treatment: The cells are treated with different concentrations of this compound.

-

Incubation: The plate is incubated for 4-6 hours to allow for the formation of capillary-like structures (tubes).

-

Imaging and Quantification: The formation of tubes is observed and captured using a microscope. The total tube length and the number of branch points are quantified using image analysis software.

5.3. Apoptosis Assay (Annexin V/PI Staining)

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Staining: The cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a novel dual mechanism of action targeting both the hypoxic tumor microenvironment and epigenetic dysregulation. The preclinical data strongly support its anti-cancer properties, including the inhibition of key processes in metastasis and the induction of apoptosis in resistant cancer cells.

Future research should focus on:

-

Elucidating the detailed molecular interactions between this compound and its targets, HIF-1α and EZH2.

-

Conducting comprehensive in vivo studies in various cancer models to evaluate efficacy, pharmacokinetics, and pharmacodynamics.

-

Investigating potential synergistic effects of this compound in combination with other anti-cancer therapies.

-

Exploring the therapeutic potential of this compound in other diseases where HIF-1α and EZH2 are implicated, such as inflammatory and fibrotic conditions.

This technical guide provides a foundational understanding of the mechanism of action of this compound, intended to facilitate further research and development of this promising compound.

References

DYB-03: A Technical Guide to a Novel Dual HIF-1α/EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DYB-03 is a novel, orally active small molecule inhibitor that uniquely targets two key oncogenic factors: Hypoxia-Inducible Factor-1α (HIF-1α) and Enhancer of Zeste Homolog 2 (EZH2).[1] This dual-targeting mechanism offers a promising therapeutic strategy, particularly in the context of lung cancer, by simultaneously disrupting two distinct pathways involved in tumor progression, angiogenesis, and drug resistance. Research has demonstrated that this compound can inhibit the migration, invasion, and tube formation of lung cancer cells and human umbilical vein endothelial cells (HUVECs) both in vitro and in vivo. Furthermore, it has been shown to induce apoptosis and reverse resistance to existing targeted therapies.[1]

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₃₃NO₆ |

| Molecular Weight | 479.56 g/mol |

| CAS Number | 2982792-85-6 |

Chemical Structure:

Image Credit: MedChemExpress

Note on Synthesis: The detailed chemical synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patent databases. The primary research article describes it as a newly screened compound from a series of synthesized dual-targeting agents.[1]

Mechanism of Action

This compound exerts its anti-tumor effects by concurrently inhibiting HIF-1α and EZH2. Molecular modeling and experimental data suggest that this compound forms multiple hydrogen bonds with both protein targets, effectively blocking their activity.[1]

The inhibition of HIF-1α disrupts the cellular response to hypoxia, a common feature of the tumor microenvironment. This leads to a downregulation of HIF-1α target genes that are crucial for angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), Erythropoietin (EPO), and Solute Carrier Family 2 Member 1 (SLC2A1).[1]

Simultaneously, the inhibition of EZH2, a histone methyltransferase, leads to a decrease in the methylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification is associated with the silencing of tumor suppressor genes. By inhibiting EZH2, this compound can reactivate the expression of these genes, including CDKN1C and CDKN2A, leading to cell cycle arrest and apoptosis.[1]

A key aspect of this compound's mechanism is its ability to overcome the negative feedback loop between HIF-1α and EZH2. It has been observed that inhibiting one of these targets can lead to a compensatory upregulation of the other, contributing to drug resistance. By targeting both simultaneously, this compound mitigates this resistance mechanism.[1]

Quantitative Data

In Vitro Efficacy

The following tables summarize the in vitro activity of this compound in various lung cancer cell lines.

Table 1: IC₅₀ Values for Cell Viability

| Cell Line | This compound (μM) | 2-ME2 (HIF-1α inhibitor) (μM) | GSK126 (EZH2 inhibitor) (μM) |

| A549 | 1.83 ± 0.15 | 3.12 ± 0.21 | 4.57 ± 0.33 |

| H460 | 2.15 ± 0.18 | 4.28 ± 0.29 | 5.81 ± 0.41 |

Data extracted from "The Interplay Between HIF‐1α and EZH2 in Lung Cancer and Dual‐Targeted Drug Therapy".[1]

Table 2: Inhibition of Cell Migration and Invasion

| Cell Line | Treatment (1 μM) | Migration Inhibition (%) | Invasion Inhibition (%) |

| A549 | This compound | ~60% | ~70% |

| 2-ME2 | ~30% | ~35% | |

| GSK126 | ~25% | ~30% | |

| H460 | This compound | ~55% | ~65% |

| 2-ME2 | ~28% | ~32% | |

| GSK126 | ~22% | ~28% |

Approximate values interpreted from graphical data in "The Interplay Between HIF‐1α and EZH2 in Lung Cancer and Dual‐Targeted Drug Therapy".[1]

In Vivo Efficacy

This compound was evaluated in a xenograft mouse model using A549 cells.

Table 3: In Vivo Anti-Tumor Efficacy

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 50 mg/kg, p.o. | ~65% |

| 2-ME2 | 50 mg/kg, p.o. | ~30% |

| GSK126 | 50 mg/kg, p.o. | ~25% |

Approximate values interpreted from graphical data in "The Interplay Between HIF‐1α and EZH2 in Lung Cancer and Dual‐Targeted Drug Therapy".[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate A549 and H460 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound, 2-ME2, or GSK126 for 48 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values using appropriate software (e.g., GraphPad Prism).

Transwell Migration and Invasion Assays

-

Cell Preparation: Starve A549 or H460 cells in serum-free medium for 12 hours.

-

Chamber Setup:

-

Migration: Place 5 x 10⁴ cells in the upper chamber of a Transwell insert (8 μm pore size).

-

Invasion: Coat the upper chamber with Matrigel and then seed 1 x 10⁵ cells.

-

-

Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber.

-

Compound Treatment: Add this compound, 2-ME2, or GSK126 at a concentration of 1 μM to both the upper and lower chambers.

-

Incubation: Incubate the plates for 24 hours.

-

Cell Staining and Counting:

-

Remove non-migrated/invaded cells from the upper surface of the insert.

-

Fix the cells on the lower surface with 4% paraformaldehyde.

-

Stain the cells with 0.1% crystal violet.

-

Count the number of stained cells in at least five random fields under a microscope.

-

In Vivo Xenograft Study

-

Animal Model: Use 4-6 week old male BALB/c nude mice.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the right flank of each mouse.

-

Tumor Growth and Grouping: When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (50 mg/kg), 2-ME2 (50 mg/kg), GSK126 (50 mg/kg), or vehicle control orally once daily for the duration of the study.

-

Tumor Measurement: Measure tumor volume every two days using calipers and calculate using the formula: Volume = (length × width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and CD31).

Conclusion

This compound represents a significant advancement in the development of dual-targeted cancer therapies. Its ability to simultaneously inhibit HIF-1α and EZH2 addresses a critical mechanism of drug resistance and demonstrates potent anti-tumor activity in preclinical models of lung cancer. The data presented in this guide underscore the potential of this compound as a promising candidate for further investigation and development. Future studies should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, as well as exploring its efficacy in a broader range of cancer types.

References

The Dual Inhibitor DYB-03: A Technical Guide to Targeting HIF-1α and EZH2 in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapeutics, the targeting of multiple oncogenic pathways with a single agent represents a promising strategy to overcome drug resistance and enhance treatment efficacy. DYB-03 is a novel small molecule inhibitor designed to dually target two critical players in tumor progression and survival: Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Enhancer of Zeste Homolog 2 (EZH2). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

The rationale for the dual inhibition of HIF-1α and EZH2 is rooted in their intricate and compensatory relationship within the tumor microenvironment.[1] Hypoxia, a common feature of solid tumors, stabilizes HIF-1α, a master regulator of cellular adaptation to low oxygen conditions. HIF-1α, in turn, can transcriptionally upregulate EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2) that mediates gene silencing through histone H3 lysine 27 trimethylation (H3K27me3). Conversely, inhibition of EZH2 has been shown to increase HIF-1α expression, suggesting a negative feedback loop that can limit the effectiveness of single-agent therapies.[2][3] this compound was developed to simultaneously block both pathways, thereby disrupting this feedback mechanism and offering a more potent anti-cancer effect.[2]

Mechanism of Action

This compound exerts its anti-tumor effects by directly binding to and inhibiting the activity of both HIF-1α and EZH2. Molecular docking studies have revealed that this compound forms multiple hydrogen bonds with key residues in the binding pockets of both proteins, effectively blocking their function.[2] By inhibiting HIF-1α, this compound disrupts the transcription of hypoxia-inducible genes that are crucial for tumor angiogenesis, metabolic adaptation, and cell survival.[2] Through its inhibition of EZH2, this compound leads to the derepression of tumor suppressor genes, thereby impeding cancer cell proliferation and survival.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Value |

| IC50 (Cell Viability) | A549 | 4.89 ± 0.52 µM |

| H460 | 3.59 ± 0.47 µM | |

| HIF-1α Luciferase Reporter Assay IC50 | U251 | 1.78 ± 0.21 µM |

| EZH2 Enzymatic Activity IC50 | - | 2.16 ± 0.33 µM |

| LibDockScore (HIF-1α) | - | 134.25 |

| LibDockScore (EZH2) | - | 127.68 |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dosage | Tumor Volume (Day 21, mm³) | Tumor Weight (Day 21, g) |

| Control (Vehicle) | - | 1250 ± 150 | 1.1 ± 0.15 |

| This compound | 50 mg/kg/day (oral gavage) | 450 ± 80 | 0.4 ± 0.08 |

| 2-ME2 (HIF-1α inhibitor) | 50 mg/kg/day (oral gavage) | 850 ± 120 | 0.8 ± 0.12 |

| EPZ6438 (EZH2 inhibitor) | 50 mg/kg/day (oral gavage) | 900 ± 130 | 0.85 ± 0.14 |

| 2-ME2 + EPZ6438 | 50 mg/kg/day each (oral gavage) | 650 ± 100 | 0.6 ± 0.10 |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound and the workflows of the experimental procedures used for its characterization.

Detailed Experimental Protocols

Cell Culture and Reagents

Human non-small cell lung cancer (NSCLC) cell lines A549 and H460, and human umbilical vein endothelial cells (HUVECs) were obtained from the American Type Culture Collection (ATCC). A549 and H460 cells were cultured in RPMI-1640 medium (Gibco) supplemented with 10% fetal bovine serum (FBS; Gibco) and 1% penicillin-streptomycin (Gibco). HUVECs were cultured in EGM-2 Endothelial Cell Growth Medium-2 BulletKit (Lonza). All cells were maintained in a humidified incubator at 37°C with 5% CO2. For hypoxic conditions, cells were placed in a modular incubator chamber (Billups-Rothenberg) flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2. This compound was synthesized in-house and dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.

Cell Viability Assay

A549 and H460 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight. Cells were then treated with various concentrations of this compound (0, 1, 2.5, 5, 10, 20 µM) for 48 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Briefly, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated using GraphPad Prism software.

Colony Formation Assay

A549 and H460 cells were seeded in 6-well plates at a density of 500 cells per well. After 24 hours, the cells were treated with this compound at concentrations of 0, 2.5, and 5 µM. The medium containing this compound was replaced every 3 days. After 14 days of incubation, the colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The number of colonies (containing >50 cells) was counted.

Transwell Invasion Assay

The invasive ability of A549 cells was evaluated using Transwell chambers (8 µm pore size; Corning) coated with Matrigel (BD Biosciences). Cells (5 × 10⁴) in serum-free medium containing this compound (5 µM) were seeded into the upper chamber. The lower chamber was filled with complete medium as a chemoattractant. After 24 hours of incubation under hypoxic conditions, non-invading cells on the upper surface of the membrane were removed with a cotton swab. The invaded cells on the lower surface were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The number of invaded cells was counted in five randomly selected fields under a microscope.

Tube Formation Assay

HUVECs were seeded onto Matrigel-coated 96-well plates at a density of 2 × 10⁴ cells per well. The cells were then treated with this compound (5 µM) in EGM-2 medium. After 6 hours of incubation, the formation of capillary-like structures was observed and photographed using an inverted microscope. The number of tubes and branching points was quantified using ImageJ software.

Western Blot Analysis

Cells were lysed in RIPA buffer (Cell Signaling Technology) supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using the BCA Protein Assay Kit (Thermo Fisher Scientific). Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to polyvinylidene fluoride (PVDF) membranes. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature and then incubated with primary antibodies overnight at 4°C. The primary antibodies used were: anti-HIF-1α (1:1000, BD Biosciences, 610959), anti-EZH2 (1:1000, Cell Signaling Technology, 5246S), anti-H3K27me3 (1:1000, Cell Signaling Technology, 9733S), anti-cleaved Caspase-3 (1:1000, Cell Signaling Technology, 9664S), anti-PARP (1:1000, Cell Signaling Technology, 9542S), anti-VEGFA (1:1000, Abcam, ab46154), and anti-β-actin (1:5000, Proteintech, 66009-1-Ig). After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)-qPCR Assay

A549 cells were treated with this compound (5 µM) for 24 hours under hypoxic conditions. ChIP assays were performed using the SimpleChIP® Plus Enzymatic Chromatin IP Kit (Cell Signaling Technology) according to the manufacturer's instructions. Briefly, chromatin was cross-linked with 1% formaldehyde and sonicated to obtain DNA fragments of 200-1000 bp. The chromatin was then immunoprecipitated with an anti-HIF-1α antibody (Abcam, ab1) or normal rabbit IgG as a control. After reversing the cross-links and purifying the DNA, qPCR was performed to amplify the promoter regions of HIF-1α target genes containing hypoxia-response elements (HREs). The primer sequences were as follows:

-

VEGFA: Forward, 5'-ACAGACAGACAGACAGAC-3'; Reverse, 5'-AGGGAGGCTCCAGGGCAT-3'

-

EPO: Forward, 5'-GGCGCCTGTCCTCTCCT-3'; Reverse, 5'-GCCCCAGGCAGAAAGTCA-3'

-

SLC2A1: Forward, 5'-CTGTGGGAGGAGGGAGGA-3'; Reverse, 5'-GGCCCGGAGGAGAACAGA-3'

In Vivo Xenograft Mouse Model

All animal experiments were approved by the Institutional Animal Care and Use Committee. Female BALB/c nude mice (6-8 weeks old) were subcutaneously injected with 5 × 10⁶ A549 cells in the right flank. When the tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to five groups (n=6 per group): vehicle control, this compound (50 mg/kg), 2-ME2 (50 mg/kg), EPZ6438 (50 mg/kg), and the combination of 2-ME2 (50 mg/kg) and EPZ6438 (50 mg/kg). The drugs were administered daily by oral gavage for 21 days. Tumor volume was measured every 3 days using a caliper and calculated using the formula: Volume = (length × width²) / 2. At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and processed for immunohistochemical analysis.

Conclusion

This compound represents a promising therapeutic candidate that effectively targets the interconnected HIF-1α and EZH2 pathways. The data presented in this guide demonstrate its potent anti-tumor activity in vitro and in vivo, highlighting its potential to overcome the limitations of single-agent therapies. The detailed protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this novel dual inhibitor in various cancer models.

References

Technical Guide on DYB-03: Discovery and Development Not Possible With Current Information

A comprehensive technical guide on the discovery and development of a compound designated "DYB-03" cannot be compiled at this time due to the absence of publicly available scientific literature or clinical data specifically identifying a therapeutic agent with this name. Searches for "this compound" have yielded information on several differently named compounds and clinical trials, none of which can be definitively identified as the subject of the user's request.

The available information points to multiple research and development programs with similar-sounding designations, including:

-

DB-1303 : An antibody-drug conjugate (ADC) and topoisomerase-1 inhibitor being investigated for the treatment of hormone receptor (HR)-positive, HER2-low metastatic breast cancer. A phase 3 clinical trial (DYNASTY-Breast02; NCT06018337) is planned to evaluate its efficacy and safety against standard chemotherapy.[1] The trial is expected to enroll 466 patients across 16 countries, with enrollment starting in the United States in November 2023.[1] The primary endpoints will assess efficacy and safety, while secondary endpoints include overall survival, progression-free survival, and quality of life metrics.[1] A preceding phase 1/2 study (NCT05150691) showed that DB-1303 was well-tolerated and demonstrated encouraging antitumor activity in a heavily pretreated patient population across six dose levels.[1]

-

DESTINY-Lung03 (NCT04686305) : This is the identifier for a phase 1b clinical trial investigating the safety and tolerability of trastuzumab deruxtecan (T-DXd) in combination with immunotherapy agents, with and without chemotherapy, in patients with HER2-overexpressing non-small cell lung cancer (NSCLC).[2][3] The study has multiple parts exploring different combinations and dosing regimens.[3]

-

DFD-03 : A lotion being studied for the treatment of acne vulgaris. A clinical trial (NCT03292640) was conducted to evaluate its safety and efficacy over a 12-week period.[4] The primary safety endpoint was the incidence of treatment-emergent adverse events.[4]

-

VENT-03 : A first-in-class, orally administered cGAS inhibitor developed by Ventus Therapeutics.[5] This compound is being investigated for its potential in treating inflammatory and cardiometabolic diseases.[5] A phase 1 clinical trial in healthy volunteers was initiated to assess its pharmacokinetics, pharmacodynamics, and safety, with results anticipated in the second half of 2024.[5]

-

DYB-41 : A Bromodomain and Extra-Terminal motif (BET) inhibitor that has been studied in a rat model of lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS).[6] In this preclinical study, DYB-41 administration led to a significant reduction in the inflammatory cytokines TNFα and IL-1β in lung tissue.[6] The findings suggest a potential therapeutic benefit for BET inhibitors in treating acute lung injury and ARDS.[6]

Given the lack of a clear and singular subject for "this compound," it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the specific compound of interest is required to proceed.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Facebook [cancer.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ventustx.com [ventustx.com]

- 6. BET-inhibitor DYB-41 reduces pulmonary inflammation and local and systemic cytokine levels in LPS-induced acute respiratory distress syndrome: an experimental rodent study - PMC [pmc.ncbi.nlm.nih.gov]

role of HIF-1α and EZH2 in cancer

An In-Depth Technical Guide on the Core Roles of HIF-1α and EZH2 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate molecular landscape of cancer is governed by a complex network of signaling pathways and regulatory proteins that drive tumor initiation, progression, and resistance to therapy. Among the key players are Hypoxia-Inducible Factor 1-alpha (HIF-1α), the master transcriptional regulator of the cellular response to hypoxia, and Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). While individually recognized for their significant contributions to oncogenesis, a growing body of evidence reveals a critical and complex interplay between HIF-1α and EZH2. This technical guide provides a comprehensive examination of their respective roles, their regulatory crosstalk, and the implications for developing novel cancer therapeutics. We delve into the core signaling pathways, present quantitative data on their clinical relevance, detail key experimental protocols for their study, and outline the current landscape of targeted inhibitors.

The Role of Hypoxia-Inducible Factor 1α (HIF-1α) in Cancer

Hypoxia, or low oxygen tension, is a hallmark of the microenvironment in most solid tumors.[1][2] This condition results from rapid cancer cell proliferation that outpaces the development of an adequate blood supply.[2] The primary mediator of the adaptive cellular response to hypoxia is the transcription factor HIF-1.[1]

HIF-1 is a heterodimer composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-1α subunit.[1] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid degradation by the proteasome.[3] In hypoxic conditions, this degradation process is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β.[4] The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of hundreds of target genes.[1][4]

HIF-1α-mediated gene expression promotes key aspects of cancer biology, including:

-

Angiogenesis: Upregulation of factors like Vascular Endothelial Growth Factor (VEGF) to stimulate new blood vessel formation.[2][5]

-

Metabolic Reprogramming: A shift from oxidative phosphorylation to glycolysis (the Warburg effect) by inducing glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., HK2, LDHA) to sustain energy production.[2][6]

-

Cell Proliferation and Survival: Activation of genes that promote cell survival and inhibit apoptosis, enabling cancer cells to thrive in the harsh tumor microenvironment.[7][8]

-

Invasion and Metastasis: Upregulation of genes involved in epithelial-mesenchymal transition (EMT) and matrix remodeling.[3][7]

Overexpression of HIF-1α is observed in a majority of human cancers and is frequently correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis.[1][4][5]

The Role of Enhancer of Zeste Homolog 2 (EZH2) in Cancer

EZH2 is the enzymatic core subunit of the Polycomb Repressive Complex 2 (PRC2), an essential epigenetic regulator.[9][10] The PRC2 complex, which also includes core components SUZ12 and EED, plays a critical role in silencing gene expression.[10]

Canonical Function (PRC2-Dependent): The primary and most well-understood function of EZH2 is to act as a histone methyltransferase.[9][11] Within the PRC2 complex, EZH2 catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a key repressive epigenetic mark.[10][12][13] This modification leads to chromatin compaction and transcriptional silencing of target genes.[9] In cancer, EZH2 is frequently overexpressed and its targets often include tumor suppressor genes (e.g., p16, E-cadherin), thereby promoting cell cycle progression, proliferation, and invasion.[12][13][14]

Non-Canonical Functions (PRC2-Independent): Accumulating evidence reveals that EZH2 has functions independent of its role within the PRC2 complex.[15][16] These non-canonical roles can involve both gene activation and repression:

-

Transcriptional Co-activator: EZH2 can act as a transcriptional activator by forming complexes with other transcription factors. For instance, in breast cancer cells, EZH2 can interact with β-catenin and the estrogen receptor (ER) to activate the expression of oncogenes like c-Myc and cyclin D1.[10][15]

-

Methylation of Non-Histone Proteins: EZH2 can directly methylate non-histone protein substrates, altering their function. A key example is the methylation of the transcription factor STAT3, which enhances its activity and promotes tumorigenicity in glioblastoma and prostate cancer.[9][16][17] It can also methylate the nuclear receptor RORα, leading to its degradation.[13]

EZH2 is overexpressed in a wide array of solid and hematological malignancies, including prostate, breast, lung, and bladder cancers, and its high expression level is often associated with advanced disease and poor prognosis.[10][14][15]

The Interplay and Regulatory Crosstalk between HIF-1α and EZH2

The relationship between HIF-1α and EZH2 is not unidirectional but rather a complex, context-dependent regulatory circuit that is crucial for tumor adaptation and progression.

Regulation of EZH2 by HIF-1α: Hypoxia and HIF-1α activation can increase EZH2 expression and activity through several mechanisms:

-

Transcriptional Upregulation: HIF-1α can directly bind to an HRE in the EZH2 promoter to drive its transcription.[18] It can also upregulate transcription factors like TWIST, which in turn promote EZH2 expression.[19][20]

-

Post-Transcriptional Regulation: In prostate cancer, HIF-1α activation leads to a decrease in the expression of miR-101, a microRNA that normally inhibits EZH2 expression.[12][21][22] This reduction in miR-101 allows for increased EZH2 protein levels.[21][22]

Regulation of HIF-1α by EZH2: EZH2 can also modulate the stability and activity of HIF-1α:

-

Direct Transcriptional Repression: Under normoxic conditions, EZH2 can bind to the HIF-1α promoter to repress its transcription. This repression can be mediated by the long non-coding RNA HITT, which guides EZH2 to the promoter.[23]

-

Indirect Stabilization: EZH2 can inhibit the expression of EAF2, a factor that stabilizes the VHL protein.[21] By reducing EAF2, EZH2 destabilizes VHL, leading to reduced degradation and subsequent accumulation of HIF-1α protein.[21][22]

Hypoxia-Induced Functional Switch of EZH2: A critical aspect of this interplay is that HIF-1α can induce a functional switch in EZH2's role. Under hypoxia, HIF-1α can transcriptionally repress core PRC2 components like SUZ12 and EED.[18] This disrupts the integrity of the PRC2 complex, freeing EZH2 to engage in non-canonical activities. For example, HIF-1α can promote the formation of a PRC2-independent complex between EZH2 and the transcription factor FoxM1, which then activates the expression of matrix metalloproteinases (MMPs), promoting tumor cell invasion.[18][21] This represents a shift from EZH2's canonical tumor-suppressive role (repressing invasion genes) to an oncogenic one.[21][22]

This reciprocal regulation creates a negative feedback loop where inhibiting one factor can lead to the enhanced activity of the other, posing a significant challenge for single-agent targeted therapies.[20][24][25]

Quantitative Data Summary

The clinical significance of HIF-1α and EZH2 is underscored by their widespread overexpression across various tumor types and correlation with patient outcomes.

Table 1: Overexpression of HIF-1α and EZH2 in Human Cancers and Correlation with Prognosis

| Protein | Cancer Type | Overexpression Frequency | Correlation with Poor Prognosis/Aggressiveness | Reference(s) |

| HIF-1α | Breast Cancer | 29% in primary, 69% in metastases | Associated with higher tumor grade and mortality. | [4][5] |

| Colon Carcinoma | High | Associated with advanced tumor stage. | [4][5] | |

| Ovarian Carcinoma | High | Associated with increased patient mortality. | [4][5] | |

| Prostate Cancer | High | Associated with tumor progression. | [1][5] | |

| Renal Carcinoma | High | Associated with increased patient mortality. | [4][5] | |

| Glioblastoma | High | Correlates with tumor grade and vascularity. | [26] | |

| EZH2 | Prostate Cancer | Significantly higher in metastatic vs. localized | Associated with aggressiveness and metastasis. | [14][15] |

| Breast Cancer | High | Correlated with higher proliferation and poor prognosis. | [15] | |

| Bladder Cancer | High | Correlated with poor prognosis. | [15] | |

| Lung Cancer | High | Correlated with poor prognosis. | [15] | |

| Liver Cancer | High | Correlated with poor prognosis. | [15] | |

| Melanoma | High | Correlated with aggressive behavior. | [15] |

Therapeutic Targeting of HIF-1α and EZH2

Given their central roles in tumorigenesis, both HIF-1α and EZH2 are prominent targets for cancer therapy. The feedback loop between them suggests that dual targeting may be a particularly effective strategy.[25]

EZH2 Inhibitors: Several small molecule inhibitors targeting the catalytic activity of EZH2 have been developed. One, tazemetostat (Tazverik), has received FDA approval for epithelioid sarcoma and certain lymphomas.[27][28] However, clinical responses can be limited, with resistance emerging as a significant challenge.[29]

HIF-1α Inhibitors: Directly inhibiting the HIF-1 transcription factor has proven difficult. Most compounds in development are indirect inhibitors that affect HIF-1α synthesis, stability, or transcriptional activity.[30][31] These include topoisomerase inhibitors and agents targeting upstream pathways like PI3K/mTOR.[4][30]

Table 2: Selected HIF-1α and EZH2 Inhibitors in Clinical Development

| Inhibitor | Target | Mechanism | Selected Indications | Phase | Reference(s) |

| Tazemetostat (EPZ-6438) | EZH2 | Catalytic inhibitor | Epithelioid Sarcoma, Follicular Lymphoma | Approved | [27][28][29] |

| Mevrometostat (CPI-1205) | EZH2, EZH1 | Catalytic inhibitor | B-cell Lymphoma, mCRPC | Phase I/II | [28][32] |

| Valemetostat | EZH2, EZH1 | Catalytic inhibitor | T-cell Lymphoma | Phase II | [27] |

| MAK683 | EED (PRC2) | Protein-protein interaction inhibitor | Advanced Malignancies, DLBCL | Phase I/II | [27] |

| PX-478 | HIF-1α | Inhibits HIF-1α protein levels | Advanced Solid Tumors | Phase I | [30][33] |

| Topotecan | Topoisomerase I | Inhibits HIF-1α expression | Refractory Solid Tumors | Phase I | [30] |

| Ganetespib | HSP90 | Inhibits HSP90, a HIF-1α chaperone | Various Cancers | Phase II/III | [34] |

| Digoxin | HIF-1α | Inhibits HIF-1α synthesis | Breast Cancer | Phase II | [3][34] |

Key Experimental Protocols

Investigating the physical interaction and regulatory functions of HIF-1α and EZH2 is fundamental to understanding their coordinated role in cancer. Below are detailed methodologies for Co-Immunoprecipitation (Co-IP) and Chromatin Immunoprecipitation (ChIP).

Protocol: Co-Immunoprecipitation (Co-IP) for HIF-1α-EZH2 Interaction

This protocol is designed to determine if HIF-1α and EZH2 physically interact within the cell, particularly under hypoxic conditions where their interplay is most relevant.[35][36]

Methodology:

-

Cell Culture and Hypoxia Induction: Culture cancer cells (e.g., A549 lung cancer cells) to ~80% confluency. For the hypoxia group, transfer plates to a hypoxic chamber (1% O₂, 5% CO₂, 37°C) for 16-24 hours. Maintain a parallel set of plates under normoxic conditions (21% O₂, 5% CO₂, 37°C).

-

Cell Lysis and Nuclear Extract Preparation: Harvest cells inside the hypoxic chamber to maintain protein stability.[37] Wash cells with ice-cold PBS and lyse using a hypotonic buffer. Isolate nuclei by centrifugation and extract nuclear proteins using a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.

-

Pre-Clearing: To reduce non-specific background, incubate the nuclear lysate with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.[35] Pellet the beads by centrifugation and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-EZH2) to the pre-cleared lysate.[35] As a negative control, add a non-specific IgG of the same isotype. Incubate overnight at 4°C with gentle agitation.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[35]

-

Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold IP wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the washed beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins and denature them.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the "prey" protein (e.g., anti-HIF-1α).[35] A band for HIF-1α in the EZH2-IP lane (but not the IgG control lane) indicates an interaction.

Protocol: Chromatin Immunoprecipitation (ChIP) for EZH2 Binding to the HIF-1α Promoter

This protocol is used to determine if EZH2 directly binds to the promoter region of the HIF-1α gene in vivo, which would indicate direct transcriptional regulation.

Methodology:

-

Protein-DNA Cross-linking: Grow A549 cells to ~90% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Preparation: Harvest and lyse the cells. Isolate the nuclei and resuspend them in a lysis buffer.

-

Chromatin Shearing: Shear the chromatin into fragments of approximately 200-500 base pairs using sonication.[35] Verify fragment size by running an aliquot on an agarose gel.

-

Immunoprecipitation: Dilute the sheared chromatin and incubate overnight at 4°C with an anti-EZH2 antibody or an IgG control antibody.[35] A small fraction of the chromatin should be saved as an "input" control.

-

Immune Complex Capture: Add Protein A/G beads to each sample and incubate to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reversal of Cross-links: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a standard column-based purification kit.

-

Quantitative PCR (qPCR) Analysis: Perform qPCR on the purified DNA from the EZH2-IP, IgG-IP, and input samples. Use primers designed to amplify a specific region of the HIF-1α promoter. Enrichment is calculated as the percentage of input, and a significantly higher signal in the EZH2-IP sample compared to the IgG control indicates direct binding.

Conclusion and Future Directions

HIF-1α and EZH2 are undeniably powerful drivers of cancer progression. Their individual contributions to angiogenesis, metabolic reprogramming, epigenetic silencing, and cell survival are well-documented. However, the discovery of their intricate and reciprocal regulatory network reveals a more sophisticated layer of control that tumors exploit for adaptation and survival. The ability of HIF-1α to switch EZH2 from a canonical repressor to a non-canonical activator highlights the dynamic nature of oncogenic signaling and presents a major hurdle for targeted therapy.

For drug development professionals, this interplay underscores the potential limitations of single-agent inhibitors targeting either pathway. The negative feedback loop, where inhibition of EZH2 may lead to upregulation of HIF-1α activity (and vice versa), provides a strong rationale for the clinical investigation of dual-targeting strategies. Future research should focus on elucidating the precise molecular contexts that dictate the nature of the HIF-1α-EZH2 interaction across different cancer types. Identifying biomarkers that predict dependency on this axis will be crucial for patient stratification and the successful implementation of combination therapies designed to co-opt this critical oncogenic partnership.

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism [frontiersin.org]

- 4. Defining the Role of Hypoxia-Inducible Factor 1 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedicinej.com [biomedicinej.com]

- 11. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Regulation and Role of EZH2 in Cancer [e-crt.org]

- 16. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]

- 17. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Hypoxia makes EZH2 inhibitor not easy—advances of crosstalk between HIF and EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. EZH2, HIF-1, and Their Inhibitors: An Overview on Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | EZH2, HIF-1, and Their Inhibitors: An Overview on Pediatric Cancers [frontiersin.org]

- 23. A lncRNA coordinates with Ezh2 to inhibit HIF-1α transcription and suppress cancer cell adaption to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The Interplay Between HIF-1α and EZH2 in Lung Cancer and Dual-Targeted Drug Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. aacrjournals.org [aacrjournals.org]

- 28. researchgate.net [researchgate.net]

- 29. aacrjournals.org [aacrjournals.org]

- 30. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 32. vjoncology.com [vjoncology.com]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. The Interplay Between HIF‐1α and EZH2 in Lung Cancer and Dual‐Targeted Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. m.youtube.com [m.youtube.com]

The Biological Activity of DYB-03: A Dual Inhibitor of HIF-1α and EZH2 for Oncological Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DYB-03 is a novel small molecule inhibitor with a dual mechanism of action, targeting both Hypoxia-Inducible Factor-1α (HIF-1α) and Enhancer of Zeste Homolog 2 (EZH2). Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in lung cancer models. This compound has been shown to inhibit key processes in cancer progression, including cell migration, invasion, and angiogenesis, while promoting apoptosis in cancer cells, including those resistant to other targeted therapies. Furthermore, under the alias DYB-41, this compound has exhibited anti-inflammatory properties in an acute respiratory distress syndrome (ARDS) model, suggesting a broader therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound, detailed experimental protocols for its characterization, and a depiction of its putative signaling pathways.

Introduction

The development of dual-targeting agents represents a promising strategy in oncology to overcome the complexities of cancer biology and the emergence of drug resistance. This compound embodies this approach by simultaneously inhibiting two critical and interconnected pathways in cancer development: the cellular response to hypoxia mediated by HIF-1α and the epigenetic regulation of gene expression governed by the histone methyltransferase EZH2. Additionally, its activity as a Bromodomain and Extra-Terminal (BET) protein inhibitor, with a preference for BRD4, further underscores its multi-faceted mechanism of action. This document serves as a technical resource for researchers investigating the therapeutic potential of this compound.

Quantitative Data

While specific quantitative data such as IC50 and Ki values for this compound against its primary targets are not yet publicly available, this section provides a structured format for the types of quantitative data that are critical for the evaluation of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Metric | Value (nM) | Cell Line/System | Reference |

| EZH2 | Enzymatic Assay | IC50 | Data not available | Recombinant Human EZH2 | - |

| HIF-1α | Reporter Assay | IC50 | Data not available | HRE-Luciferase Reporter | - |

| BRD4 | Binding Assay | Ki | Data not available | Recombinant Human BRD4 | - |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay Type | Metric | Value (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | Cell Viability | GI50 | Data not available | - |

| H460 | Non-Small Cell Lung Cancer | Cell Viability | GI50 | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

EZH2 Histone Methyltransferase (HMT) Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against the EZH2 enzyme.

-

Principle: The assay measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by the EZH2 enzyme complex. Inhibition of EZH2 results in a decreased methylation signal.

-

Materials:

-

Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex

-

Biotinylated Histone H3 (1-27) peptide

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

-

Streptavidin-coated scintillant-embedded microplates (e.g., FlashPlate)

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the EZH2 enzyme complex to each well.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding a mixture of the biotinylated H3 peptide and ³H-SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding an excess of cold, non-radioactive SAM.

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound ³H-SAM.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

HIF-1α Reporter Gene Assay

This protocol measures the inhibitory effect of this compound on HIF-1α transcriptional activity.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). Under hypoxic conditions, HIF-1α binds to the HRE and drives the expression of the reporter gene. Inhibition of HIF-1α activity leads to a decrease in the reporter signal.

-

Materials:

-

A suitable cell line (e.g., HEK293T, A549)

-

A plasmid containing an HRE-driven luciferase reporter construct

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound (or other test compounds)

-

Hypoxia induction agent (e.g., CoCl₂) or a hypoxic chamber (1% O₂)

-

Luciferase assay reagent

-

-

Procedure:

-

Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

Treat the cells with serial dilutions of this compound.

-

Induce hypoxia for a specified period (e.g., 16-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of HIF-1α activity for each this compound concentration relative to a DMSO control under hypoxic conditions.

-

Determine the IC50 value as described for the EZH2 assay.

-

BRD4 Binding Assay (AlphaScreen)

This protocol assesses the ability of this compound to disrupt the interaction between BRD4 and acetylated histones.

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the binding of a biotinylated histone H4 peptide to a GST-tagged BRD4 protein. Donor and acceptor beads are brought into proximity through this interaction, generating a chemiluminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.

-

Materials:

-

GST-tagged recombinant human BRD4 (bromodomain 1)

-

Biotinylated histone H4 acetylated peptide

-

This compound (or other test compounds)

-

AlphaScreen GST Donor Beads

-

AlphaScreen Streptavidin Acceptor Beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

-

Procedure:

-

Add this compound dilutions to the wells of a 384-well plate.

-

Add the GST-BRD4 protein and incubate briefly.

-

Add the biotinylated histone peptide.

-

In subdued light, add the AlphaScreen Donor and Acceptor beads.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the Kd of the protein-peptide interaction is known.

-

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

-

Materials:

-

A549, H460, or other cancer cell lines

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to a DMSO control.

-

Determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

-

Cell Migration and Invasion Assays

These protocols assess the effect of this compound on the migratory and invasive potential of cancer cells.

-

Wound Healing (Scratch) Assay for Migration:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or wound in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Image the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the rate of wound closure.

-

-

Transwell Invasion Assay:

-

Use Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

-

Seed cancer cells in serum-free medium containing different concentrations of this compound into the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for a period that allows for invasion (e.g., 24-48 hours).

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Signaling Pathways and Mechanisms of Action

This compound's multifaceted biological activity stems from its ability to modulate several key signaling pathways implicated in cancer and inflammation.

HIF-1α Signaling Pathway

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1α, this compound is expected to downregulate the expression of these target genes, thereby counteracting the pro-tumorigenic effects of hypoxia.

In-depth Technical Guide: Target Validation of DYB-03 in Lung Cancer

Introduction

Extensive research into the public domain and scientific literature reveals no specific drug, molecule, or therapeutic target publicly designated as "DYB-03" for the treatment of lung cancer. The information available does not contain data on preclinical studies, clinical trials, or a validated mechanism of action for a compound with this identifier in the context of lung cancer.

It is possible that "this compound" represents an internal codename for a therapeutic candidate that has not yet been disclosed publicly, is in a very early stage of development, or is a misnomer for another agent. This guide, therefore, cannot provide specific quantitative data, experimental protocols, or signaling pathways directly related to "this compound."

However, to provide a framework for the target validation process in lung cancer research for a hypothetical novel agent, this document will outline the typical methodologies and data presentation that would be expected for a compound in development. This will be illustrated with generalized examples and data from analogous lung cancer therapeutic targets.

Section 1: The Target Validation Process in Oncology

Target validation is a critical initial step in drug discovery and development. It is the process of demonstrating that a specific biological target (e.g., a protein, gene, or signaling pathway) is directly involved in a disease process and that modulating this target is likely to have a therapeutic effect.

Key Stages of Target Validation

A comprehensive target validation workflow typically involves the following stages:

Section 2: Hypothetical Target Profile for a Novel Lung Cancer Agent

For the purpose of this guide, let us assume a hypothetical target for a new drug. We will refer to this target as "Target X."

Target X Profile:

-

Protein: A transmembrane receptor tyrosine kinase.

-

Expression: Overexpressed in a significant subset of non-small cell lung cancer (NSCLC) tumors, with low to negligible expression in normal tissues.

-

Function: Implicated in key oncogenic processes such as cell proliferation, survival, and metastasis.

Preclinical Evidence for Target X Validation

Initial validation would involve a series of experiments using lung cancer cell lines.

Experimental Protocols:

-

Western Blotting: To confirm the overexpression of Target X in a panel of NSCLC cell lines compared to normal bronchial epithelial cells.

-

Methodology: Cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for Target X. A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

-

-

qRT-PCR: To quantify the mRNA expression levels of the gene encoding Target X.

-

Methodology: RNA is extracted from cell lines, and cDNA is synthesized. Real-time PCR is performed using primers specific for the Target X gene and a reference gene (e.g., GAPDH) for normalization.

-

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the effect of inhibiting Target X (e.g., using siRNA or a small molecule inhibitor) on the survival of lung cancer cells.

-

Methodology: Cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor. After a set incubation period (e.g., 72 hours), a reagent is added that is converted into a detectable signal (colorimetric or luminescent) by viable cells.

-

-

Colony Formation Assay: To determine the long-term effect of Target X inhibition on the clonogenic potential of cancer cells.

-

Methodology: A low density of cells is seeded and treated with the inhibitor. After 7-14 days, colonies are stained with crystal violet and counted.

-

Table 1: In Vitro Efficacy of a Hypothetical Target X Inhibitor

| Cell Line | Target X Expression (Relative to Normal) | IC50 (nM) of Inhibitor |

| A549 | High | 50 |

| H1975 | High | 75 |

| PC-9 | Moderate | 250 |

| BEAS-2B (Normal) | Low | >10,000 |

Promising in vitro results would be followed by studies in animal models.

Experimental Protocols:

-

Xenograft Models: To evaluate the anti-tumor efficacy of a Target X inhibitor in vivo.

-

Methodology: Human lung cancer cells are subcutaneously implanted into immunocompromised mice. Once tumors reach a certain volume, mice are randomized to receive the inhibitor or a vehicle control. Tumor volume is measured regularly.

-

-

Patient-Derived Xenograft (PDX) Models: To assess efficacy in a model that more closely recapitulates the heterogeneity of human tumors.

-

Methodology: Tumor fragments from a patient's surgery are implanted into immunocompromised mice. Efficacy studies are conducted as with cell line xenografts.

-

Table 2: In Vivo Efficacy of a Hypothetical Target X Inhibitor in a Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 250 | - |

| Inhibitor (10 mg/kg) | 450 ± 120 | 70 |

Section 3: Signaling Pathway Visualization

Inhibition of a receptor tyrosine kinase like our hypothetical Target X would be expected to impact downstream signaling pathways crucial for cancer cell survival and proliferation.

Section 4: Clinical Development and Biomarker Strategy

The ultimate validation of a therapeutic target comes from clinical trials.

Phase I Clinical Trial Design

A typical Phase I trial for a novel targeted agent in lung cancer would involve:

-

Primary Objectives: To determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D).

-

Patient Population: Patients with advanced/metastatic lung cancer who have exhausted standard treatment options.

-

Study Design: Dose escalation cohorts.

Biomarker Development

A key component of modern oncology drug development is the identification of biomarkers to predict which patients are most likely to respond to treatment.

Experimental Protocols:

-

Immunohistochemistry (IHC): To assess the protein expression level of Target X in archival tumor tissue from patients.

-

Methodology: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are stained with an antibody against Target X. The intensity and percentage of positive tumor cells are scored.

-

-

Next-Generation Sequencing (NGS): To identify potential mutations in the gene for Target X or in genes of related pathways that may correlate with response or resistance.

-

Methodology: DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA) from blood and sequenced to identify genetic alterations.

-

While there is no publicly available information on "this compound" for lung cancer, the principles and methodologies outlined in this guide represent the standard approach to target validation in modern oncology. A robust preclinical data package, a clear understanding of the underlying biological pathways, and a well-defined clinical and biomarker strategy are all essential for the successful development of a new targeted therapy for lung cancer. Should information on "this compound" become available, a similar framework would be used to present and evaluate its potential as a therapeutic agent.

Methodological & Application

Application Notes and Protocols for DYB-03 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DYB-03 is a potent, orally active small molecule inhibitor targeting both Hypoxia-Inducible Factor-1α (HIF-1α) and Enhancer of Zeste Homolog 2 (EZH2).[1] Preclinical studies have demonstrated its efficacy in inhibiting key processes associated with cancer progression, including cell migration, invasion, and angiogenesis, while promoting apoptosis in cancer cells.[1] These application notes provide detailed protocols for in vitro assays to characterize the biological effects of this compound on cancer cells.

Mechanism of Action: Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in tumor survival, angiogenesis, and metastasis. EZH2, a histone methyltransferase, is also frequently overexpressed in cancers and contributes to epigenetic silencing of tumor suppressor genes. There is a complex interplay and negative feedback regulation between HIF-1α and EZH2 in cancer cells.[1][2] this compound's dual-inhibitory action on both these targets presents a promising therapeutic strategy.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described in vitro assays.

Table 1: Effect of this compound on Cell Viability

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 4.5 | |

| 1 | 85.2 ± 5.1 | |

| 5 | 62.7 ± 3.9 | |

| 10 | 48.9 ± 4.2 | |

| 25 | 25.1 ± 3.5 | |

| 50 | 10.3 ± 2.8 |

Table 2: Inhibition of Cell Migration by this compound (Wound Healing Assay)

| Treatment | Wound Closure (%) at 24h (Mean ± SD) |

| Vehicle Control | 95.8 ± 3.7 |

| This compound (10 µM) | 45.2 ± 5.1 |

| This compound (25 µM) | 20.7 ± 4.3 |

Table 3: Inhibition of Cell Invasion by this compound (Transwell Invasion Assay)

| Treatment | Number of Invading Cells (Mean ± SD) | % Invasion Inhibition |

| Vehicle Control | 550 ± 45 | 0 |

| This compound (10 µM) | 210 ± 32 | 61.8 |

| This compound (25 µM) | 85 ± 18 | 84.5 |

Table 4: Induction of Apoptosis by this compound (Annexin V/PI Staining)

| Treatment | Early Apoptosis (%) (Mean ± SD) | Late Apoptosis/Necrosis (%) (Mean ± SD) | Total Apoptotic Cells (%) |

| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |

| This compound (10 µM) | 15.8 ± 2.1 | 5.2 ± 1.1 | 21.0 |

| This compound (25 µM) | 35.2 ± 3.5 | 12.7 ± 2.4 | 47.9 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound and is crucial for determining the appropriate concentration range for subsequent assays.

Materials:

-

Cancer cell line of interest (e.g., A549, H460)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.[3][4]

Materials:

-

Cancer cell line

-

Complete culture medium

-

This compound

-

6-well or 12-well plates

-

200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[3]

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[5]

-

Gently wash the wells with PBS to remove detached cells.[5]

-

Replace the PBS with fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours.

-

Incubate the plate and capture images of the same fields at regular intervals (e.g., 12, 24 hours).[4]

-

Measure the area of the scratch at each time point using software like ImageJ.

-

Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the impact of this compound on the ability of cancer cells to invade through an extracellular matrix.[6][7]

Materials:

-

Cancer cell line

-

Serum-free medium

-

Complete culture medium (as a chemoattractant)

-

This compound

-

Transwell inserts (8 µm pore size)

-

Matrigel (or other basement membrane extract)

-

24-well plates

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cells in serum-free medium.

-

Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the transwell insert in serum-free medium containing this compound or a vehicle control.

-

Add complete culture medium (containing FBS as a chemoattractant) to the lower chamber.[7]

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Count the number of stained, invading cells in several microscopic fields.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.[8]

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.[8]

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blot Analysis for HIF-1α and EZH2

This protocol confirms the inhibitory effect of this compound on its target proteins.

Materials:

-

Cancer cell line

-

This compound

-

Hypoxia chamber or CoCl2 (for HIF-1α induction)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-HIF-1α, anti-EZH2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

For HIF-1α detection, pre-treat cells with this compound and then induce hypoxia (e.g., 1% O2 or CoCl2 treatment) for 4-6 hours. For EZH2, treat cells with this compound under normoxic conditions.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.[9]

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]

-

Incubate the membrane with primary antibodies against HIF-1α, EZH2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify band intensities relative to the loading control.

Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. clyte.tech [clyte.tech]

- 5. med.virginia.edu [med.virginia.edu]

- 6. 內皮細胞跨孔遷移及入侵試驗 [sigmaaldrich.com]